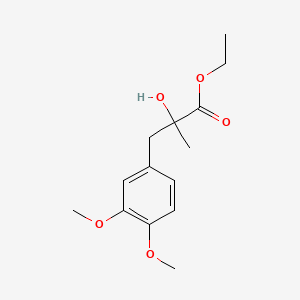
Ethyl (+/-)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate
Cat. No. B8315364
M. Wt: 268.30 g/mol
InChI Key: JNROPZICUQNFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05492830
Procedure details


To a suspension of ethyl (±)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate (333.0 mg, 1.24 mmol) in 50 mL of 50 mM sodium phosphate buffer pH 7.5 is added crude Candida lipolytica ester hydrolase (22.6 mg of protein). After 24 h, 62% conversion is observed by HPLC (C18 column, 254 nm detection, acid tR =5.8 min and ester tR =11.6 min). The reaction is treated with a Celite filtration and then extracted with 2×25 mL ethyl acetate. The combined extracts are treated with brine, dried with magnesium sulfate, then concentrated in vacuo to yield ethyl (R)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate (127.4 mg, 0.475 mmol, 38.3%). The enantiomeric excess of the unreacted ester is determined by HPLC analysis (Chiracel OD column from J. T. Baker, 280 nm, (S)-enantiomer tR =6.6 min and (R)-enantiomer tR =8.3 min) to be 99% (R)-enantiomer.
Quantity
333 mg
Type
reactant
Reaction Step One


[Compound]
Name
ester
Quantity
22.6 mg
Type
reactant
Reaction Step Two

[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Yield
38.3%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]([CH3:19])([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4]>P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>[OH:1][C@:2]([CH3:19])([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
333 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC(C(=O)OCC)(CC1=CC(=C(C=C1)OC)OC)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Step Two
[Compound]
|
Name
|
ester
|
|
Quantity
|
22.6 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added crude Candida
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction is treated with a Celite filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 2×25 mL ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The combined extracts are treated with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O[C@@](C(=O)OCC)(CC1=CC(=C(C=C1)OC)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.475 mmol | |
| AMOUNT: MASS | 127.4 mg | |
| YIELD: PERCENTYIELD | 38.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 38.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
